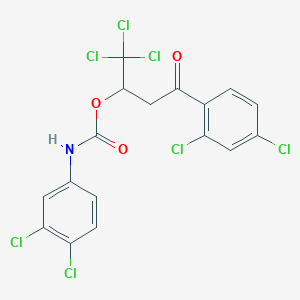![molecular formula C21H15Cl5N2O2 B11718267 N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a urea moiety
Preparation Methods
The synthesis of 1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA involves multiple steps, typically starting with the preparation of the naphthalene derivative and the chlorinated phenyl compound. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings, altering the compound’s properties. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Scientific Research Applications
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials, coatings, or chemical processes.
Mechanism of Action
The mechanism of action of 1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the compound’s structure and the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA can be compared with similar compounds such as:
- N-Methyl-1-naphthalenemethylamine hydrochloride
- 1-Naphthalen-2-yl-propan-1-one
- N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide These compounds share structural similarities but differ in their functional groups and overall properties, which can influence their reactivity, applications, and biological activities.
Properties
Molecular Formula |
C21H15Cl5N2O2 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl]urea |
InChI |
InChI=1S/C21H15Cl5N2O2/c22-13-8-9-15(16(23)10-13)18(29)11-19(21(24,25)26)28-20(30)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10,19H,11H2,(H2,27,28,30) |
InChI Key |
AMBRUQYWRHOGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC(CC(=O)C3=C(C=C(C=C3)Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)




![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)



![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
